3-(5-Formylthiophen-2-yl)benzonitrile
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Overview
Description
3-(5-Formylthiophen-2-yl)benzonitrile is a useful research compound. Its molecular formula is C12H7NOS and its molecular weight is 213.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study on arylthiophene-2-carbaldehyde compounds, which includes compounds similar to 3-(5-Formylthiophen-2-yl)benzonitrile, demonstrated their synthesis via Suzuki-Miyaura cross-coupling. These compounds displayed notable antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities, highlighting their potential in biomedical research (Ali et al., 2013).
Palladium-Catalyzed Arylation
Another research area involves the palladium-catalyzed direct arylation of 3-formylthiophene derivatives, which is relevant for the synthesis of various thiophene compounds. This process showed tolerance to a range of functional groups, indicating its versatility in chemical synthesis (Dong & Doucet, 2010).
Tetrazole Derivative Synthesis
Research into new tetrazole derivatives also encompasses the use of 3-formylthiophene compounds. These derivatives exhibited significant antibacterial activities, underlining their potential application in antimicrobial therapy (Mulwad et al., 2008).
Optical Applications
In the field of optoelectronics, thiophene dyes, including derivatives of this compound, have been synthesized and characterized for their nonlinear optical limiting behavior. These findings are crucial for developing protective measures in optical communications and sensor technologies (Anandan et al., 2018).
DNA Redox Labeling
A study involving the modification of nucleotides for redox labeling of DNA highlighted the use of 5-(5-Formylthiophen-2-yl) compounds. This research is pivotal for understanding DNA behavior and developing new biochemical techniques (Raindlová et al., 2012).
Positron Emission Tomography Imaging
In medical imaging, research on positron emission tomography (PET) imaging agents has involved this compound analogues. These compounds showed high binding affinity and moderate lipophilicity, indicating their potential as PET imaging agents (Shimoda et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(5-formylthiophen-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLZFQODXIIEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295935 |
Source
|
Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886508-88-9 |
Source
|
Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886508-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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